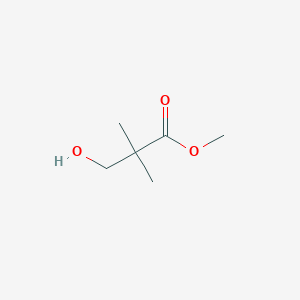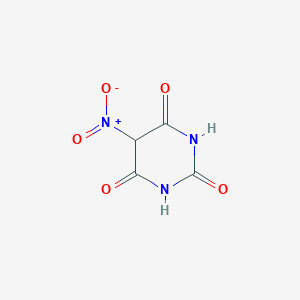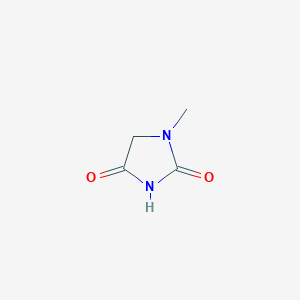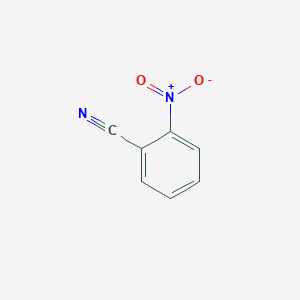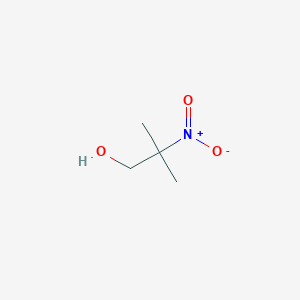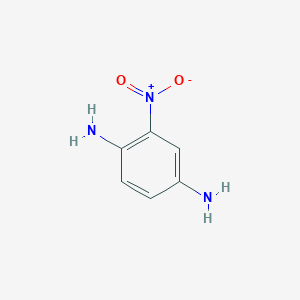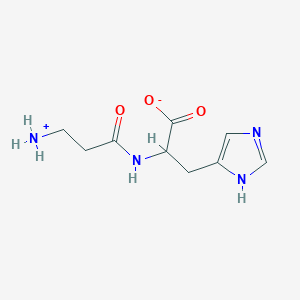
Papain
Übersicht
Beschreibung
Papain is a proteolytic enzyme derived from the latex of the papaya fruit. It is a sulfhydryl protease that plays a significant role in various industrial and biochemical applications due to its ability to break down proteins into peptides and amino acids. The enzyme is composed of a single polypeptide chain containing 212 amino acid residues, which are folded into two domains with the active site situated in a groove between them .
Synthesis Analysis
Papain's synthesis in the context of research typically refers to its extraction and purification from papaya latex. However, studies have also explored the synthesis of compounds using papain as a biocatalyst. For instance, papain has been used to catalyze the Knoevenagel reactions, demonstrating its catalytic promiscuity and potential as a sustainable biocatalyst for organic synthesis . Additionally, papain has been shown to exhibit hydantoinase activity, which could be a breakthrough for amino acid synthesis in the chemical and pharmaceutical industries .
Molecular Structure Analysis
The molecular structure of papain has been extensively studied, with its crystal structure refined at 1.65 A resolution. The enzyme's structure reveals a high degree of order, particularly in the active site cleft, which is one of the most static parts of the molecule. The structure is stabilized by a network of water molecules, and the active site residues are well-defined, contributing to the enzyme's specificity and stability . Different crystal forms of papain have been identified, providing insights into the enzyme's binding sites and interactions with heavy atoms .
Chemical Reactions Analysis
Papain's chemical reactivity is primarily associated with its proteolytic activity, where it cleaves peptide bonds in proteins. It has been shown to catalyze various reactions in both aqueous and organic solvents, with its activity and specificity being influenced by the solvent's polarity and water content . Papain's ability to hydrolyze hydantoins to N-carbamoyl amino acids further exemplifies its versatility in chemical reactions .
Physical and Chemical Properties Analysis
Papain's physical and chemical properties have been studied to optimize its use in industrial processes. It is known for its high stability, which has been investigated through denaturation studies using guanidine-HCl and fluorescence emission spectroscopy . The enzyme's stability and unfolding behavior under acidic conditions have also been characterized, revealing the presence of a molten globule state and suggesting that the two domains of papain unfold independently and sequentially . The binding of inhibitors to papain has provided insights into the enzyme's substrate specificity and the interactions within the active site, which are crucial for designing selective inhibitors for related proteases .
Wissenschaftliche Forschungsanwendungen
Cell Isolation Procedures
- Field : Biomedical Research
- Application : Papain is commonly used in cell isolation procedures where it has proven more efficient and less destructive than other proteases on certain tissues .
- Methods : For example, papain has been used to isolate viable, morphologically intact, cortical neurons from postnatal rats . It has also been used for the isolation of smooth muscle cells .
- Results : Papain was found to significantly increase the yield of viable smooth muscle cells while not affecting cell sensitivity to stimulants .
Structural Studies of Enzymes and Proteins
- Field : Biochemistry
- Application : Limited papain digestion has proven useful for structural studies of enzymes and other proteins .
- Methods : Papain cleaves peptide bonds of basic amino acids, leucine, or glycine. It also hydrolyzes esters and amides .
- Results : The results of these studies have provided valuable insights into the structure and function of various enzymes and proteins .
Red Cell Serology
- Field : Immunohematology
- Application : Papain is used in red cell serology to modify the red cell surface to enhance or destroy the reactivity of many red cell antigens .
- Methods : It is used as an adjunct to grouping, antibody screening, or antibody identification procedures .
- Results : The use of papain in these procedures has improved the accuracy and efficiency of blood typing and cross-matching .
Enzymatic Synthesis
- Field : Biochemical Engineering
- Application : Papain has been used in the enzymatic synthesis of amino acids, peptides, and other molecules .
- Methods : The enzyme is able to break down organic molecules made of amino acids, known as polypeptides .
- Results : This has enabled the production of a wide range of biochemical products .
Preparation of Antibody Fragments
- Field : Immunology
- Application : Papain is used routinely for the preparation of Fab fragments from IgG .
- Methods : It cleaves antibodies into two Fab fragments, which recognize the antigen specifically with their variable region, and one Fc fragment .
- Results : This has facilitated the development of assay systems where the presence of the Fc region may cause problems .
Meat Tenderizing
- Field : Food Science
- Application : Papain is used in the food industry as a meat tenderizer .
- Methods : The enzyme breaks down the meat’s proteins, making it softer and easier to chew .
- Results : This has improved the texture and palatability of various meat products .
Protein Research and Genetic Engineering
- Field : Biotechnology
- Application : Papain’s ability to cleave proteins is used in DNA and protein research, where it aids in the isolation and purification of specific molecules . It also plays a role in genetic engineering techniques, facilitating the insertion of desired genes into organisms .
- Methods : The enzyme is used to break down proteins into smaller peptides or individual amino acids, which can then be analyzed or used in further experiments .
- Results : This has enabled the detailed study of proteins and their functions, as well as the development of new genetic engineering techniques .
Industrial Applications
- Field : Industrial Biotechnology
- Application : Papain has wide-ranging industrial applications, including in the food, pharmaceuticals, breweries, leather, meat, detergent industries, and more .
- Methods : The enzyme is used in various processes, such as breaking down proteins in meat to tenderize it, clarifying beer, and removing hair from hides before tanning .
- Results : These applications have led to improved product quality and efficiency in various industries .
Cosmetics
- Field : Cosmetic Science
- Application : Papain is used in the cosmetics industry, particularly in skin care products .
- Methods : The enzyme is used for its exfoliating properties, helping to remove dead skin cells and reveal the fresh, healthy skin underneath .
- Results : This has led to the development of a range of skin care products that can help improve skin texture and appearance .
Contact Lens Cleaning
- Field : Optometry
- Application : Papain is used in enzyme-action cleansing agents for soft contact lenses .
- Methods : The enzyme helps to break down protein deposits that can build up on the lenses over time .
- Results : This helps to keep the lenses clean and comfortable to wear, and can also extend their usable life .
Wound Healing
- Field : Medical Science
- Application : Papain has been used for its wound healing properties .
- Methods : The enzyme helps to break down dead tissue, promoting the healing process .
- Results : This has led to the development of treatments for a variety of wounds, including burns, ulcers, and surgical wounds .
Digestive Aid
- Field : Nutritional Science
- Application : Papain is used as a digestive aid, helping to break down proteins in the stomach .
- Methods : The enzyme is often taken in supplement form to support digestion .
- Results : This can help to reduce symptoms of indigestion, such as bloating and discomfort .
Physiological and Pathological States
- Field : Medical Science
- Application : Papain plays a crucial role in diverse biological processes in physiological and pathological states .
- Methods : The enzyme is able to break down organic molecules made of amino acids, known as polypeptides .
- Results : This has led to the development of treatments for various diseases and conditions .
Drug Design
- Field : Pharmaceutical Science
- Application : Papain is used in drug designs .
- Methods : Scientists are taking advantage of its unique properties for drug designing .
- Results : This has led to the development of new drugs and treatments .
Treatment of Lethal Diseases
- Field : Medical Science
- Application : Papain is now used to treat lethal diseases .
- Methods : With the help of technological advancement, it is now used in various treatments .
- Results : This has led to improved outcomes for patients with various lethal diseases .
Biotechnological Applications
- Field : Biotechnology
- Application : Through recombinant DNA technology, engineering of proteins and procedures of immobilization, papain could be ideal for biotechnological applications .
- Methods : The enzyme is used in various biotechnological processes .
- Results : This has led to the development of new biotechnological techniques and products .
Inflammation Management
- Field : Medical Science
- Application : Researchers have explored its potential in inflammation management .
- Methods : The enzyme is used in various treatments for inflammation .
- Results : The results have been promising, further validating the traditional uses of Papain .
Analysis of Proteins
- Field : Biochemical Research
- Application : Papain is used in biochemical research involving the analysis of proteins .
- Methods : The enzyme is used to break down proteins into smaller peptides or individual amino acids, which can then be analyzed .
- Results : This has enabled the detailed study of proteins and their functions .
Zukünftige Richtungen
Papain has shown potential anti-obesity effects in high-fat diet-induced mice and 3T3-L1 preadipocytes by regulating levels of adipogenic factors involved in lipid metabolism and inflammation . It could be useful in the prevention and treatment of obesity. Furthermore, enzyme technologies, including papain, are widely used in the food industry due to their advantages of high efficiency, specificity, and safety .
Eigenschaften
IUPAC Name |
2-(3-azaniumylpropanoylamino)-3-(1H-imidazol-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOVPNPJLQNMDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)[O-])NC(=O)CC[NH3+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-azaniumylpropanoylamino)-3-(1H-imidazol-5-yl)propanoate | |
CAS RN |
108333-82-0, 9001-73-4 | |
| Record name | β-Alanylhistidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108333-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Papain | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Papain | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



